molecular formula C14H13N3O2 B11861513 Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate

Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate

Cat. No.: B11861513
M. Wt: 255.27 g/mol
InChI Key: GYVZJYOWNDXDLR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that contains a pyrrole ring substituted with amino, cyano, phenyl, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For example, the reaction of ethyl cyanoacetate with aniline derivatives in the presence of a base can lead to the formation of the desired pyrrole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and the pyrrole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H13N3O2/c1-2-19-14(18)13-11(16)10(8-15)12(17-13)9-6-4-3-5-7-9/h3-7,17H,2,16H2,1H3

InChI Key

GYVZJYOWNDXDLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C2=CC=CC=C2)C#N)N

Origin of Product

United States

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